1-([2,2'-Bifuran]-5-ylmethyl)-3-cyclopentylurea
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Overview
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-cyclopentylurea is an organic compound characterized by the presence of a bifuran moiety and a cyclopentylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-cyclopentylurea typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with cyclopentylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The urea group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized bifuran derivatives.
Reduction: Reduced bifuran derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-cyclopentylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-cyclopentylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can engage in π-π interactions with aromatic residues in proteins, while the urea group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2,2’-Bifuran-5-carboxylic acid: Shares the bifuran core but lacks the urea and cyclopentyl groups.
Cyclopentylurea: Contains the urea and cyclopentyl groups but lacks the bifuran moiety.
1-(Furan-2-ylmethyl)-3-cyclopentylurea: Similar structure but with a single furan ring instead of a bifuran.
Uniqueness: 1-([2,2’-Bifuran]-5-ylmethyl)-3-cyclopentylurea is unique due to the combination of the bifuran moiety and the cyclopentylurea group, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-cyclopentyl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(17-11-4-1-2-5-11)16-10-12-7-8-14(20-12)13-6-3-9-19-13/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLVEXIVNXNSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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